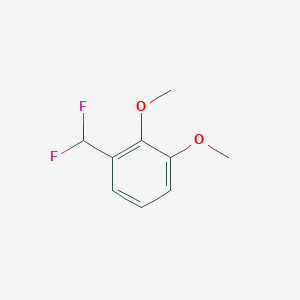
1-(Difluoromethyl)-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-2,3-dimethoxybenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring with methoxy substituents. One common method is the direct difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-2,3-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,3-dimethoxybenzene involves its interaction with molecular targets through various pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-2,3-dimethoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-methoxybenzene: Similar structure but with only one methoxy group.
1-(Difluoromethyl)-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions on the benzene ring.
Uniqueness
1-(Difluoromethyl)-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with other molecules. The presence of both methoxy and difluoromethyl groups can enhance its lipophilicity and hydrogen bonding capabilities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3 |
InChI Key |
NWGAXQBJGIMPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


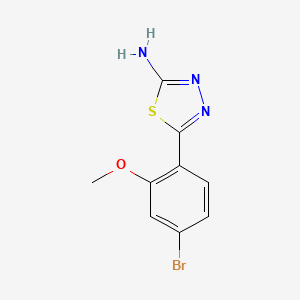
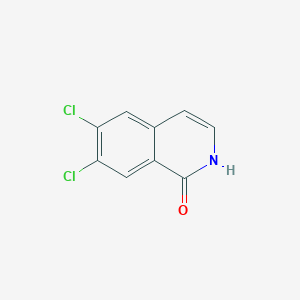
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)


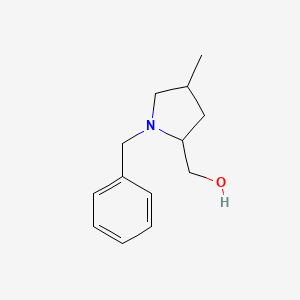

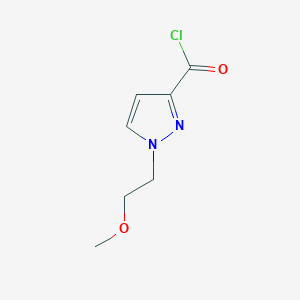
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
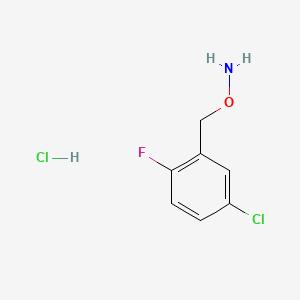
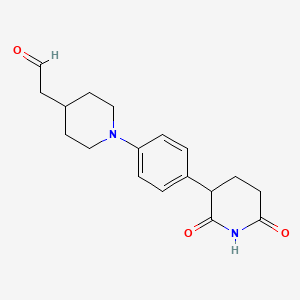

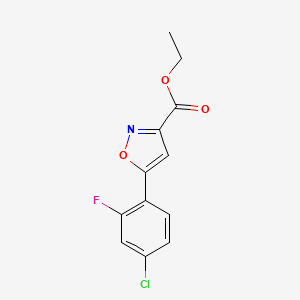
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
